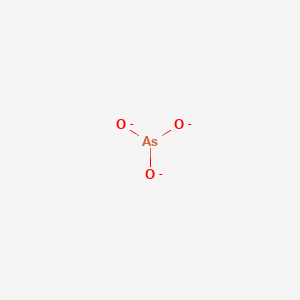
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol
Vue d'ensemble
Description
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups. It has a luminescence property that makes it useful in biological applications. It can also be used as a bridging ligand for the formation of novel polymeric coordination systems.
Applications De Recherche Scientifique
Synthèse de dérivés de la bipyridine
Ce composé est un matériau de départ ou un précurseur pour une variété de substances précieuses telles que des molécules biologiquement actives, des ligands pour catalyseurs, des photosensibilisateurs, des viologènes et des architectures supramoléculaires . Il est utilisé dans la synthèse de dérivés de la bipyridine, qui sont largement utilisés comme composants fondamentaux dans diverses applications .
Réaction de couplage de Suzuki
Dans les systèmes catalytiques homogènes, le composé est utilisé dans la réaction de couplage de Suzuki, une voie particulièrement attractive pour la construction de liaisons C (sp 2 )–C (sp 2) et a été largement utilisée pour la synthèse de structures de bipyridine .
Synthèse de dérivés cationiques
Le composé est utilisé dans la synthèse de dérivés cationiques de la 5,10,15,20-Tétra(4-pyridyl)porphyrine . Ces composés résultants sont utilisés comme blocs de construction clés pour créer des matériaux hybrides fonctionnels avec un équilibre hydrophile-hydrophobe défini .
Médecine
Les porphyrines cationiques obtenues à partir du composé peuvent présenter un intérêt pour la médecine, en particulier dans le développement de médicaments pour le traitement de la maladie cardiaque ischémique et de la paralysie cérébrale .
Recherche antioxydante
Les propriétés uniques du composé ont conduit à des recherches sur son potentiel en tant qu'antioxydant, ce qui le rend précieux pour l'étude du stress oxydatif et des processus associés .
Synthèse de la porphyrine
Le composé est un bloc de construction pyrrole pour la synthèse de la porphyrine . Les porphyrines sont utilisées depuis longtemps comme photosensibilisateurs efficaces dans la photothérapie anticancéreuse et antimicrobienne, ainsi que comme catalyseurs pour divers processus chimiques .
Mécanisme D'action
Target of Action
Similar compounds such as pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may have similar targets.
Mode of Action
They also inhibit the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . It’s plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
For instance, the pyridinyl imidazole inhibitor SB203580 is known to affect the Toll-like receptor (TLR) signaling pathway . Additionally, compounds like 5-(4-Pyridyl)tetrazolate have been studied for their thermal decomposition pathways .
Pharmacokinetics
Selonsertib was found to have a favorable pharmacokinetic profile amenable to once-daily dosing without regard to food .
Result of Action
For instance, 2-(4-pyridyl)benzimidazole has been found to act as a mixed-type inhibitor, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .
Action Environment
The thermal safety parameters of related compounds like 5-(4-pyridyl)tetrazolate, including self-accelerating decomposition temperature, hot spot fire temperature, and thermal explosion critical temperature, have been studied .
Analyse Biochimique
Biochemical Properties
The compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is known to exhibit luminescent properties . This luminescence is believed to be due to the presence of two pyridyl groups in its structure
Cellular Effects
Related compounds with pyridyl groups have been shown to exhibit fluorescence, which could potentially influence cellular processes
Molecular Mechanism
It is known that the compound exhibits fluorescence, suggesting it may interact with biomolecules in a way that influences their electronic structures
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may exhibit high photostability , which could influence their long-term effects on cellular function in in vitro or in vivo studies.
Propriétés
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCXZVFDWQYTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354468 | |
| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15264-63-8 | |
| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,8,8-Tetramethyl-3,9-diaza-1,7-diazonia-2,8-diboranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,10-tetraene](/img/structure/B98629.png)













